molecular formula C9H11NO B1611629 1-(4-(Aminomethyl)phenyl)ethanone CAS No. 87171-25-3

1-(4-(Aminomethyl)phenyl)ethanone

Cat. No.: B1611629
CAS No.: 87171-25-3
M. Wt: 149.19 g/mol
InChI Key: SVUFTNBKCAMKND-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)ethanone, also known as 1-[4-(aminomethyl)phenyl]ethanone, is an organic compound with the molecular formula C9H11NO. It is a white crystalline solid that is stable at room temperature. This compound is insoluble in water but can dissolve in organic solvents such as ethanol, chloroform, and carbon disulfide . It is commonly used as an intermediate in organic synthesis and in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)ethanone can be synthesized through the reaction of benzyl alcohol and formamide. The process involves mixing benzyl alcohol and formamide in a 1:1 molar ratio in an appropriate solvent like toluene. Hydrochloric acid is used as a catalyst, and the reaction is carried out at room temperature for 24 hours. After the reaction, hydrochloric acid is added to adjust the pH, and the product is precipitated out. The product is then purified through filtration and washing .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Aminomethyl)phenyl)ethanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and solubility in organic solvents make it suitable for various applications in research and industry .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUFTNBKCAMKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498183
Record name 1-[4-(Aminomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87171-25-3
Record name 1-[4-(Aminomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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